2,3,3-Trimethylpentane

Description

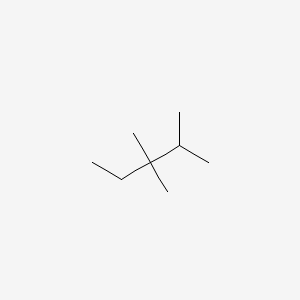

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-6-8(4,5)7(2)3/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVWYBALHQFVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060333 | |

| Record name | Pentane, 2,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 2,3,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

27.0 [mmHg] | |

| Record name | 2,3,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

560-21-4 | |

| Record name | 2,3,3-Trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Trimethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-TRIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62AAG7FN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 2,3,3-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,3,3-trimethylpentane. Due to the limited availability of publicly accessible, experimentally derived spectral data for this specific molecule, this document presents a predicted ¹H NMR data table based on established principles of NMR spectroscopy and comparison with structurally similar alkanes. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality ¹H NMR spectra for volatile alkanes is detailed, alongside a logical workflow for spectral analysis.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is characterized by significant signal overlap, a common feature in branched alkanes. The predicted chemical shifts and coupling constants are summarized in the table below. These values are estimations derived from the analysis of its molecular structure, considering the electronic environment of each proton and typical coupling constants observed in acyclic alkanes.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons (Label) | Chemical Structure | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| a (3H, C1-H) | CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃ | Triplet | ~0.85 | ~7.0 |

| b (3H, C2-CH₃) | CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃ | Doublet | ~0.82 | ~7.0 |

| c (6H, C3-(CH₃)₂) | CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃ | Singlet | ~0.95 | N/A |

| d (1H, C2-H) | CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃ | Quartet | ~1.50 | ~7.0 |

| e (2H, C4-H) | CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃ | Quartet | ~1.25 | ~7.0 |

| f (3H, C5-H) | CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃ | Triplet | ~0.88 | ~7.0 |

Note: These are predicted values and may differ from experimentally determined data. The spectrum is expected to be complex due to second-order effects and potential long-range coupling.

Experimental Protocols for ¹H NMR Spectroscopy of this compound

Acquiring a high-resolution ¹H NMR spectrum of a volatile, non-polar compound like this compound requires careful sample preparation and instrument setup. The following protocol outlines the key steps.

Sample Preparation

-

Solvent Selection: A deuterated, non-polar solvent is essential to avoid a large solvent signal in the spectrum. Carbon tetrachloride (CCl₄) is a suitable choice as it is aprotic and does not have any proton signals.[3] Deuterated chloroform (B151607) (CDCl₃) can also be used, but the residual CHCl₃ peak at ~7.26 ppm should be noted.

-

Sample Concentration: For a standard ¹H NMR experiment, a concentration of 1-5% (v/v) of this compound in the deuterated solvent is typically sufficient.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small drop is usually adequate.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

-

Procedure: a. In a clean, dry vial, add the desired volume of this compound. b. Add the appropriate volume of the deuterated solvent. c. Add a small drop of TMS. d. Gently mix the solution to ensure homogeneity. e. Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm. f. Cap the NMR tube securely to prevent evaporation, especially given the volatility of the compound.

¹H NMR Spectrometer Parameters

-

Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion and simplify the analysis of the complex, overlapping signals typical of alkanes.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: Due to the relatively high concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for protons in small molecules.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.

-

Spectral Width (sw): A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range for alkanes and the TMS signal.

-

-

Processing:

-

Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Structure of this compound with proton labels.

Caption: Workflow for ¹H NMR spectral analysis.

References

Interpreting the Mass Spectrum of 2,3,3-Trimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 2,3,3-trimethylpentane. It covers the fundamental principles of its fragmentation, presents key spectral data, outlines the experimental protocol for its analysis, and visualizes the primary fragmentation pathways. This information is crucial for the structural elucidation of branched-chain alkanes and related compounds encountered in various scientific disciplines, including metabolic studies and impurity profiling in drug development.

Data Presentation: Key Mass Spectral Fragments

The mass spectrum of this compound is characterized by extensive fragmentation, a common feature of branched alkanes under electron ionization. The molecular ion peak is often of very low abundance or entirely absent due to the high instability of the initial radical cation.[1][2] The spectrum is dominated by peaks resulting from the cleavage of C-C bonds at the points of branching, which leads to the formation of stable carbocations.[3][4]

While a comprehensive list of all fragments and their relative abundances is not publicly available without access to specialized spectral databases, the most significant peaks are well-documented. The table below summarizes the major fragments and their probable structures.

| m/z Ratio | Probable Fragment Ion | Formula | Significance |

| 114 | Molecular Ion | [C₈H₁₈]⁺• | Represents the intact molecule minus one electron. Often very low in abundance or absent.[5] |

| 85 | [M-C₂H₅]⁺ | [C₆H₁₃]⁺ | Loss of an ethyl radical from the molecular ion. |

| 71 | [M-C₃H₇]⁺ | [C₅H₁₁]⁺ | A major fragment resulting from the loss of a propyl radical. This is the second most abundant peak.[6] |

| 57 | [M-C₄H₉]⁺ | [C₄H₉]⁺ | A significant fragment corresponding to a butyl cation, often a tertiary butyl cation, which is highly stable. This is the third most abundant peak.[6] |

| 43 | [M-C₅H₁₁]⁺ | [C₃H₇]⁺ | Base Peak . The most abundant fragment, corresponding to an isopropyl or propyl cation.[6] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the typical procedure for obtaining an electron ionization mass spectrum of a volatile organic compound such as this compound, often coupled with a gas chromatograph (GC-MS).

Objective: To generate a reproducible mass spectrum of this compound by ionizing the sample with high-energy electrons and separating the resulting fragments based on their mass-to-charge ratio.

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Helium carrier gas (high purity)

-

This compound standard

-

Appropriate solvent for sample dilution (e.g., hexane)

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane. The concentration should be optimized to avoid overloading the GC column and the MS detector.

-

GC-MS System Setup:

-

Set the GC oven temperature program to ensure the separation of this compound from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature.

-

The injector temperature is typically set to a high value (e.g., 250°C) to ensure rapid volatilization of the sample.

-

The MS transfer line temperature is also kept high (e.g., 280°C) to prevent condensation of the analyte.

-

-

Ionization:

-

The mass spectrometer's ion source is operated in electron ionization (EI) mode.

-

A standard electron energy of 70 electron volts (eV) is used to bombard the sample molecules as they elute from the GC column.[7] This high energy ensures sufficient fragmentation to produce a characteristic and reproducible spectrum.

-

-

Mass Analysis:

-

The positively charged fragments generated in the ion source are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier detector records the abundance of each ion at a specific m/z value.

-

-

Data Acquisition:

-

The instrument's software records the mass spectrum, plotting the relative abundance of ions as a function of their m/z ratio. The spectrum is typically scanned over a mass range of m/z 30 to 200 for a compound of this molecular weight.

-

Fragmentation Pathway of this compound

The fragmentation of this compound is governed by the stability of the resulting carbocations. Cleavage at the highly branched C3 position is favored as it can lead to the formation of stable tertiary and secondary carbocations.[4][8] The molecular ion, with a mass-to-charge ratio of 114, is formed by the removal of an electron. This radical cation is highly unstable and readily undergoes fragmentation.

Caption: Fragmentation pathway of this compound in EI-MS.

The diagram above illustrates the primary fragmentation routes for this compound. The molecular ion (m/z 114) can lose a propyl radical to form the ion at m/z 71, or a butyl radical to form the ion at m/z 57. The highly stable tertiary butyl cation is a likely structure for the m/z 57 fragment. The base peak at m/z 43 is likely formed through various pathways, including the loss of an ethene molecule from the m/z 71 fragment.[9] The prevalence of these fragments is a direct consequence of the stability of the carbocations formed during the fragmentation process.

References

- 1. GCMS Section 6.9.2 [people.whitman.edu]

- 2. Chemistry!!! Not Mystery : Fragmentation and Mass Spectra of Alkane [chemistrynotmystery.com]

- 3. benchchem.com [benchchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Pentane, 2,3,3-trimethyl- [webbook.nist.gov]

- 6. This compound | C8H18 | CID 11215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. C7H16 mass spectrum of 2,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Calculation of the Enthalpy of Formation for 2,3,3-Trimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methods used to determine the standard enthalpy of formation (ΔHf°) of 2,3,3-trimethylpentane, a branched alkane with the chemical formula C8H18. An accurate understanding of the enthalpy of formation is critical in various fields, including chemical synthesis, reaction engineering, and drug development, as it provides fundamental insights into the energetic stability of molecules.

Quantitative Data Summary

The standard enthalpy of formation for this compound has been determined through experimental measurements. The accepted value for the liquid phase is presented below.

| Compound | Formula | Phase | ΔHf° (kJ/mol) | Method | Reference |

| This compound | C8H18 | Liquid | -253.7 ± 1.4 | Combustion Calorimetry | Prosen and Rossini, 1945[1] |

Theoretical Calculation: Benson Group Additivity Method

A reliable and widely used method for estimating the enthalpy of formation of organic molecules is the Benson group additivity method.[2][3] This approach assumes that the enthalpy of formation of a molecule can be calculated by summing the contributions of its constituent chemical groups.[2][3]

Methodology

The Benson group increment theory involves dissecting the molecule into polyvalent atomic centers and assigning a specific enthalpy value to each group.[2][3] These group values are empirically derived from experimental data of a large set of molecules.[2] For alkanes, the groups are defined by a central carbon atom and its bonded atoms.

The structure of this compound is first analyzed to identify its constituent groups:

-

C-(C)(H)3: A primary carbon bonded to one other carbon and three hydrogens.

-

C-(C)2(H)2: A secondary carbon bonded to two other carbons and two hydrogens.

-

C-(C)3(H): A tertiary carbon bonded to three other carbons and one hydrogen.

-

C-(C)4: A quaternary carbon bonded to four other carbons.

Structure of this compound:

Based on this structure, the groups in this compound are:

-

Five C-(C)(H)3 groups (five methyl groups)

-

One C-(C)2(H)2 group (the -CH2- in the ethyl group)

-

One C-(C)3(H) group (the chiral center at position 2)

-

One C-(C)4 group (the quaternary center at position 3)

The standard group additivity values (GAVs) for alkanes at 298 K are required for the calculation. Additionally, steric corrections, such as those for gauche interactions, are often necessary for branched alkanes to improve the accuracy of the prediction.

A calculation for this compound using a group additivity method without steric corrections yields a value of -56.4 kcal/mol.[4] However, an analysis of the molecule's conformation reveals six gauche interactions.[4] Applying a correction of +0.80 kcal/mol for each gauche interaction results in a total correction of +4.8 kcal/mol.[2][4] This adjusts the calculated enthalpy of formation to -51.6 kcal/mol, which is in excellent agreement with the experimental value of -51.7 kcal/mol (approximately -216.3 kJ/mol).[4]

Logical Workflow for Benson Group Additivity Calculation

Caption: Workflow for calculating enthalpy of formation using the Benson group additivity method.

Experimental Determination: Bomb Calorimetry

The experimental value for the enthalpy of formation of this compound was determined through combustion calorimetry, a technique that measures the heat released during a combustion reaction.[1][5]

Experimental Protocol

-

Sample Preparation: A precisely weighed sample of liquid this compound is placed in a sample holder, typically a crucible, within a high-pressure vessel known as a "bomb."

-

Calorimeter Setup: The bomb is sealed and pressurized with excess pure oxygen.[5] It is then submerged in a known quantity of water in an insulated container called a calorimeter. The initial temperature of the water is accurately measured.

-

Ignition: The sample is ignited electrically. The combustion of the hydrocarbon is an exothermic reaction, releasing heat into the bomb and the surrounding water.

-

Temperature Measurement: The temperature of the water is continuously monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.

-

Calculation of Heat of Combustion: The heat of combustion (ΔHc°) is calculated using the total heat capacity of the calorimeter and the measured temperature change.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law. This requires the known standard enthalpies of formation of the combustion products, carbon dioxide (CO2) and water (H2O).

The balanced combustion reaction for this compound is:

C8H18(l) + 12.5 O2(g) → 8 CO2(g) + 9 H2O(l)

The enthalpy of formation is calculated using the following equation:

ΔHf°(C8H18) = [8 * ΔHf°(CO2) + 9 * ΔHf°(H2O)] - ΔHc°(C8H18)

Experimental Workflow for Bomb Calorimetry

Caption: Experimental workflow for determining the enthalpy of formation via bomb calorimetry.

Advanced Computational Methods

While the Benson group additivity method provides a good estimate, more sophisticated computational methods can be employed for higher accuracy. Quantum chemical calculations, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods, can predict thermochemical properties with high precision. These methods solve the electronic Schrödinger equation to determine the total energy of the molecule, from which the enthalpy of formation can be derived. While computationally intensive, these ab initio calculations are valuable for validating experimental data and for determining the thermochemistry of unstable or difficult-to-synthesize molecules.

Conclusion

The determination of the enthalpy of formation of this compound relies on a combination of precise experimental measurements and robust theoretical calculations. Combustion calorimetry provides the benchmark experimental value, while methods like the Benson group additivity scheme offer a reliable and accessible means of estimation. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of these methods is essential for predicting the thermodynamic stability and reactivity of organic molecules.

References

A Technical Guide to the Thermodynamic Properties of 2,3,3-Trimethylpentane and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermodynamic properties of 2,3,3-trimethylpentane and other octane (B31449) (C₈H₁₈) isomers. Understanding these properties is crucial for applications ranging from fuel development and combustion analysis to chemical process design. This document summarizes key quantitative data, outlines the experimental and computational protocols for their determination, and presents logical workflows for these methodologies.

Core Thermodynamic Data of Octane Isomers

The stability and energy content of hydrocarbon isomers are defined by their thermodynamic properties. Branched-chain alkanes, such as this compound, are generally more stable than their straight-chain counterparts, which is reflected in their heats of formation.[1] The following table presents a comparison of key thermodynamic data for this compound and other selected C₈H₁₈ isomers at standard conditions (298.15 K).

| Isomer Name | CAS Number | Formula | ΔfH°gas (kJ/mol) | S°gas (J/mol·K) | ΔvapH° (kJ/mol) |

| n-Octane | 111-65-9 | C₈H₁₈ | -208.4 ± 0.67 | 467.06 ± 0.92 | 41.6 |

| 2,2,3-Trimethylpentane | 564-02-3 | C₈H₁₈ | -216.52 ± 1.00 | 430.49 ± 2.09 | 38.07 ± 0.21 |

| This compound | 560-21-4 | C₈H₁₈ | -212.8 ± 1.2 | 439.3 ± 2.1 | 38.8 ± 0.4 |

| 2,3,4-Trimethylpentane | 565-75-3 | C₈H₁₈ | -212.63 ± 0.96 | 431.87 ± 2.09 | 38.28 ± 0.21 |

Data sourced from the NIST Chemistry WebBook.[2][3][4][5]

Experimental Protocols for Thermodynamic Property Determination

The precise measurement of thermodynamic properties relies on well-established calorimetric techniques.[6] These methods are essential for validating computational models and providing benchmark data.

The standard enthalpy of formation (ΔfH°) of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7][8]

Methodology:

-

Sample Preparation: A precisely weighed sample of the pure hydrocarbon (e.g., this compound) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete and rapid combustion.[7]

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (e.g., using a thermistor).[7]

-

Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.[7]

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool. The maximum temperature rise (ΔT) is determined by extrapolating the cooling curve back to the time of ignition to correct for heat loss to the surroundings.[9]

-

Calculation:

-

The heat released by the reaction (q_reaction) is calculated using the total heat capacity of the calorimeter system (C_cal) and the corrected temperature change: q_reaction = -C_cal * ΔT.

-

C_cal is determined in a separate experiment by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[7]

-

The measured heat is used to calculate the standard enthalpy of combustion (ΔcH°) for the hydrocarbon.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, combining the experimental ΔcH° with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).[8]

-

Low-temperature adiabatic heat-capacity calorimetry is the primary method for determining the standard entropy (S°) and heat capacity (Cp) of a substance.

Methodology:

-

Sample Encapsulation: A pure sample is sealed in a sample vessel within a cryostat, which is a highly insulated chamber capable of maintaining cryogenic temperatures.

-

Adiabatic Environment: The sample vessel is surrounded by an adiabatic shield, whose temperature is electronically controlled to match the sample's temperature precisely. This setup minimizes heat exchange with the surroundings, approximating an adiabatic process (q ≈ 0).

-

Heating and Measurement: A known quantity of electrical energy (q) is supplied to the sample through a heater, causing a small, incremental temperature rise (ΔT). Both q and ΔT are measured with high accuracy.

-

Heat Capacity Calculation: The heat capacity (Cp) at the mean temperature of the interval is calculated as Cp = q / ΔT. This process is repeated over a wide temperature range, often starting from near absolute zero.

-

Entropy Calculation: The standard entropy at 298.15 K is determined by numerically integrating the heat capacity data from 0 K to 298.15 K, accounting for the entropies of any phase transitions (e.g., fusion) that occur within this range, in accordance with the Third Law of Thermodynamics.

Visualization of Methodological Workflows

The following diagrams illustrate the logical workflows for the experimental and computational determination of thermodynamic properties.

Caption: A flowchart of the experimental protocol for determining the enthalpy of formation using bomb calorimetry.

Caption: A logical workflow for calculating thermodynamic properties using quantum mechanical (ab initio) methods.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Pentane, 2,3,3-trimethyl- [webbook.nist.gov]

- 3. Octane [webbook.nist.gov]

- 4. Pentane, 2,3,4-trimethyl- (CAS 565-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Pentane, 2,2,3-trimethyl- (CAS 564-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. m.youtube.com [m.youtube.com]

Quantum Chemical Calculations for Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are fundamental structural motifs in organic chemistry and are integral to the framework of numerous pharmaceuticals and industrial chemicals. Their three-dimensional structure and inherent stability, governed by subtle non-covalent interactions, directly influence their physical properties, reactivity, and biological activity. Understanding the energetic landscape of these molecules—including conformational preferences, bond strengths, and heats of formation—is therefore critical for rational molecular design and the prediction of chemical behavior.

Quantum chemical calculations have emerged as an indispensable tool for elucidating these properties with high accuracy. This guide provides a technical overview of the application of modern quantum chemical methods to the study of branched alkanes. It details established computational protocols, presents a comparative analysis of various theoretical methods, and offers a practical framework for researchers to conduct their own investigations.

Theoretical Background: The Hierarchy of Quantum Chemical Methods

The accurate calculation of molecular energies requires a careful selection of a theoretical method and a basis set. For branched alkanes, where dispersion forces play a crucial role in determining conformational energies, the choice of method is particularly important. The methods can be broadly categorized in a hierarchical manner, trading computational cost for accuracy.

-

Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of cost and accuracy. Functionals are approximations of the exchange-correlation energy. For alkanes, dispersion-corrected functionals are essential.

-

Composite Methods: These multi-step methods are designed to approximate high-level coupled-cluster calculations at a reduced computational cost. They are often considered the "gold standard" for thermochemical calculations.

-

Gaussian-n (G3, G4): These methods combine energies from different levels of theory and basis sets to extrapolate to a high-accuracy result.[1]

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods also use a series of calculations to extrapolate to the complete basis set limit.[4]

-

Weizmann Theories (Wn): A series of high-accuracy composite methods that aim for sub-kJ/mol accuracy.

-

Data Presentation: Comparative Analysis of Branched Alkanes

This section presents a summary of quantitative data for key branched alkanes—isobutane, isopentane, and neopentane—calculated using a range of quantum chemical methods. This allows for a direct comparison of their performance.

Conformational Energies

Branched alkanes exhibit different spatial arrangements (conformers) due to rotation around their C-C single bonds. The energy differences between these conformers are critical for understanding their equilibrium populations.

Table 1: Conformational and Rotational Energies of Isobutane (2-Methylpropane) and Isopentane (2-Methylbutane) (in kcal/mol)

| Molecule | Conformation/Barrier | CCSD(T)/cc-pVQZ (approx.)[5] |

| Isobutane | Rotational Barrier | 3.37 |

| Isopentane | gauche Energy | 0.79 |

| trans-gauche Barrier | 5.16 | |

| Barrier between two trans | 2.93 |

Note: The CCSD(T)/cc-pVQZ level of theory is a high-accuracy benchmark.

Bond Dissociation Energies (BDEs)

BDEs quantify the energy required to break a specific bond homolytically. They are fundamental to understanding reaction thermodynamics and kinetics.

Table 2: C-H Bond Dissociation Energies (BDEs) for Branched Alkanes at 298 K (in kcal/mol)

| Molecule | Bond | CBS-QB3[4] | CBS-APNO[4] | G3MP2B3[4] |

| Isobutane | primary C-H | 100.8 | 100.7 | 100.4 |

| tertiary C-H | 96.2 | 96.1 | 95.8 | |

| Isopentane | primary C-H (C1) | 100.6 | 100.5 | 100.2 |

| secondary C-H (C3) | 98.2 | 98.1 | 97.8 | |

| tertiary C-H (C2) | 96.4 | 96.3 | 96.0 | |

| primary C-H (iso) | 101.0 | 100.9 | 100.6 |

Heats of Formation (ΔHf°)

The heat of formation is a fundamental thermodynamic property that indicates the stability of a molecule relative to its constituent elements in their standard states.

Table 3: Gas-Phase Heats of Formation (ΔHf°) at 298 K (in kcal/mol)

| Molecule | G3[1] | B3LYP[1] | Experimental[6][7] |

| Isobutane | -32.1 | -32.0 | -32.07 ± 0.14 |

| Isopentane | -36.7 | -36.5 | -36.78 ± 0.19 |

| Neopentane | -40.1 | -39.7 | -40.03 ± 0.17 |

Note: While B3LYP performs well for these small alkanes, its accuracy significantly decreases for larger, linear alkanes.[1]

Experimental (Computational) Protocols

This section details the methodologies for performing the quantum chemical calculations discussed in this guide. The popular Gaussian software suite is used as an example.[8][9][10][11]

Conformational Analysis

The goal of a conformational analysis is to identify the low-energy conformers of a molecule and the transition states that connect them.

Protocol for Conformational Scan:

-

Build the Molecule: Construct the initial 3D structure of the branched alkane using a molecular modeling program like GaussView.

-

Define the Dihedral Angle: Identify the rotatable bond of interest and select the four atoms that define the dihedral angle.

-

Set up the Scan Calculation: In Gaussian, set up a "scan" calculation. This involves specifying the dihedral angle to be rotated, the starting and ending angles (typically a 360° rotation), and the step size (e.g., 10° or 15°).

-

Choose a Level of Theory: Select an appropriate level of theory and basis set. For a preliminary scan, a less computationally expensive method like B3LYP/6-31G(d) can be used.

-

Run the Calculation: Execute the Gaussian job.

-

Analyze the Results: Plot the energy as a function of the dihedral angle. The minima on this potential energy surface correspond to stable conformers, and the maxima represent the rotational barriers (transition states).

-

Optimize Stationary Points: Take the geometries from the minima and maxima of the scan and perform full geometry optimizations and frequency calculations at a higher level of theory (e.g., M06-2X/6-311+G(d,p) or a composite method) to obtain accurate relative energies. A frequency calculation confirms that a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Calculation of Bond Dissociation Energies

The BDE of an A-B bond is calculated as the enthalpy change of the reaction: AB → A• + B•.

Protocol for BDE Calculation:

-

Optimize Geometries: Perform geometry optimizations and frequency calculations for the parent molecule (AB) and the two resulting radicals (A• and B•). It is crucial to use an unrestricted method (e.g., UB3LYP) for the open-shell radical species.

-

Calculate Enthalpies: From the output of the frequency calculations, obtain the thermal enthalpies (H) at the desired temperature (usually 298.15 K).

-

Calculate the BDE: The BDE is then calculated as: BDE = H(A•) + H(B•) - H(AB)

-

High-Accuracy Calculations: For more accurate BDEs, use high-level composite methods like G4 or CBS-QB3 for the energy calculations on the optimized geometries.

Calculation of Heats of Formation

The heat of formation can be calculated using several approaches, with the atomization method and isodesmic reactions being common.

Protocol for Atomization Method:

-

Calculate the Atomization Energy: The atomization energy (AE) is the energy required to break the molecule into its constituent atoms in the gas phase. This is calculated by optimizing the geometry and calculating the energy of the molecule and each of its constituent atoms. AE = ΣE(atoms) - E(molecule)

-

Calculate the Heat of Formation at 0 K: The heat of formation at 0 K is then: ΔHf°(0 K) = ΣΔHf°(0 K, atoms) - AE The experimental heats of formation of the atoms at 0 K are well-known.

-

Correct to 298 K: The heat of formation at 298 K is obtained by adding thermal corrections: ΔHf°(298 K) = ΔHf°(0 K) + [H(298 K) - H(0 K)]_molecule - Σ[H(298 K) - H(0 K)]_atoms

Visualizations

Diagrams are essential for visualizing computational workflows and the relationships between different molecular states.

Conclusion

Quantum chemical calculations provide a powerful and reliable framework for determining the thermochemical and structural properties of branched alkanes. A systematic approach, beginning with a thorough conformational search followed by high-level energy calculations, is crucial for obtaining accurate results. For conformational energies, dispersion-corrected DFT functionals like M06-2X offer a good balance of accuracy and computational cost, while for benchmark-quality thermochemistry, composite methods such as G4 and CBS-QB3 are recommended. The data and protocols presented in this guide serve as a valuable resource for researchers in drug development and other scientific fields where a deep understanding of molecular properties is essential for innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. faculty.tru.ca [faculty.tru.ca]

- 4. Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isobutane [webbook.nist.gov]

- 7. Neopentane [webbook.nist.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. scribd.com [scribd.com]

- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 11. gaussian.com [gaussian.com]

An In-depth Technical Guide to the Physical Properties of High-Purity 2,3,3-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high-purity 2,3,3-trimethylpentane. The information is compiled from various scientific sources and databases to ensure accuracy and relevance for research and development applications.

Introduction

This compound (CAS No. 560-21-4) is a branched-chain alkane with the chemical formula C₈H₁₈.[1][2] It is an isomer of octane (B31449) and exists as a colorless liquid at room temperature.[1][3] As a saturated hydrocarbon, it is a nonpolar compound, a characteristic that dictates many of its physical properties.[4][5] Understanding these properties is crucial for its use as a solvent, in fuel studies, and as a reference compound in various analytical techniques.

Molecular and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ | [1][6] |

| Molecular Weight | 114.23 g/mol | [1][2][7] |

| Appearance | Colorless liquid | [1] |

| Odor | Odorless | [1] |

Thermodynamic Properties

The thermodynamic properties of this compound are essential for understanding its behavior under different temperature and pressure conditions.

| Property | Value | Source(s) |

| Boiling Point | 114.4 to 115.0 °C | [1][8][9] |

| Melting Point | -100.7 to -109 °C | [2][8][9] |

| Flash Point | -6 °C | [1][9] |

| Autoignition Temperature | 425 °C | [1] |

| Vapor Pressure | 27.0 mmHg | [10][11] |

| Heat Capacity (C) | 245.56 J K⁻¹ mol⁻¹ | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -255.1 to -252.3 kJ mol⁻¹ | [1] |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -5.4683 to -5.4657 MJ mol⁻¹ | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 39.4 kJ/mol at 298.15 K | [12] |

| Critical Temperature | 303 °C | [8] |

| Critical Pressure | 28.9 atm | [8] |

| Critical Volume | 433.00 ml/mol | [8] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Density | 0.7220 - 0.726 g/cm³ | [2][6][8][9] |

| Refractive Index | 1.408 | [8] |

| Solubility in Water | Extremely low / Insoluble | [3] |

| Solubility in Nonpolar Solvents | Highly soluble (e.g., in hexane, benzene) | [3] |

| Henry's Law Constant (kH) | 2.4 nmol Pa⁻¹ kg⁻¹ | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of high-purity this compound are based on established methods for volatile organic compounds.

5.1. Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point apparatus.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

A sample of high-purity this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb at a steady rate is recorded as the boiling point. The atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.

-

5.2. Determination of Melting Point

The melting point is determined using a capillary tube method with a melting point apparatus.

-

Apparatus: Capillary tubes, melting point apparatus with a temperature controller and a magnified viewing port.

-

Procedure:

-

A small amount of solidified this compound (frozen using a cold bath) is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

-

5.3. Determination of Density

The density can be measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of known volume, an analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with this compound and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

5.4. Determination of Refractive Index

The refractive index is measured using a refractometer.

-

Apparatus: An Abbe refractometer and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The temperature is maintained at a specific value (e.g., 20°C) using the water bath.

-

The refractive index is read directly from the instrument's scale.

-

Visualizations

Logical Relationship of Physical States

Caption: Phase transitions of this compound.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for boiling point determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 560-21-4 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. physical properties of alkanes [unacademy.com]

- 6. This compound | CAS#:560-21-4 | Chemsrc [chemsrc.com]

- 7. Pentane, 2,3,3-trimethyl- (CAS 560-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [stenutz.eu]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. This compound | C8H18 | CID 11215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Pentane, 2,3,3-trimethyl- [webbook.nist.gov]

2,3,3-Trimethylpentane: A Comprehensive Technical Guide

CAS Number: 560-21-4

This technical guide provides an in-depth overview of the chemical compound 2,3,3-trimethylpentane, focusing on its identification, physicochemical properties, and comprehensive safety data. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

This compound is a branched alkane with the chemical formula C8H18.[1][2][3][4] It is an isomer of octane (B31449) and is also known by its synonym, pentane, 2,3,3-trimethyl-.[2][3] This compound exists as a colorless and odorless liquid.[4]

| Property | Value | Source |

| CAS Number | 560-21-4 | [1][5] |

| Molecular Formula | C8H18 | [2][3][4][5] |

| Molecular Weight | 114.23 g/mol | [3] |

| Density | 0.7258 g/cm³ at 20 °C | [3] |

| Boiling Point | 114.8 °C | [3] |

| Melting Point | -100.9 °C | [3] |

| Flash Point | -6 °C | [3] |

| Autoignition Temperature | 425 °C | [4] |

| Vapor Pressure | 27.00 mmHg | [3][6] |

| Refractive Index | 1.400 | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Its primary hazards are related to its high flammability and potential health effects upon exposure.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

-

Flame: Indicates a flammable hazard.

-

Health Hazard: Indicates a substance may be a respiratory sensitizer, mutagen, carcinogen, reproductive toxin, aspiration toxin, or cause target organ toxicity.

-

Exclamation Mark: Indicates an irritant (skin and eye), skin sensitizer, or is harmful.

-

Environment: Indicates the substance is hazardous to the aquatic environment.

Precautionary Statements and Safety Measures

A comprehensive set of precautionary statements is associated with the handling and use of this compound. These are crucial for ensuring laboratory and industrial safety.

| Type | Precautionary Statement |

| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting. P302 + P352: IF ON SKIN: Wash with plenty of water. P391: Collect spillage. |

| Storage | P403 + P235: Store in a well-ventilated place. Keep cool. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safety Assessment

The hazard classifications of chemical substances like this compound are determined through standardized experimental protocols. The following are key methodologies for assessing its primary hazards.

Flash Point Determination (ASTM D93)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source.[3] The ASTM D93 standard test method, which uses a Pensky-Martens closed-cup tester, is a common procedure for determining the flash point of petroleum products.[1][2][6]

Methodology:

-

A sample of the substance is placed in the test cup of the Pensky-Martens apparatus.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[3]

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[7] It is a critical component in the safety evaluation of chemicals that may come into contact with the skin.[7]

Methodology:

-

The test is typically conducted on the shaved skin of albino rabbits.[8]

-

A small amount of the test substance (0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch for a 4-hour exposure period.[8]

-

After the exposure period, the substance is removed.

-

The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.[7]

Acute Immobilization Test for Aquatic Toxicity (OECD 202)

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna (water fleas).[9][10]

Methodology:

-

Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[9][10]

-

The number of immobilized daphnids is recorded at 24 and 48 hours.[10]

-

The results are used to calculate the EC50, which is the concentration of the substance that causes immobilization in 50% of the test organisms within the specified time period.[11]

Logical Relationships in Safety Assessment

The following diagram illustrates the logical workflow for assessing the primary hazards of this compound, from its intrinsic properties to the necessary safety precautions.

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. delltech.com [delltech.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. store.astm.org [store.astm.org]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. shop.fera.co.uk [shop.fera.co.uk]

Solubility of 2,3,3-Trimethylpentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylpentane, a branched alkane with the chemical formula C8H18, is a non-polar hydrocarbon.[1] Its solubility characteristics are of significant interest in various applications, including organic synthesis, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, including qualitative and quantitative data, detailed experimental protocols for solubility determination, and visualizations of the underlying principles and workflows.

Understanding the solubility of a compound is crucial as it governs its behavior in liquid phases, impacting reaction kinetics, purification processes, and the ultimate formulation of products. The principle of "like dissolves like" is the cornerstone for predicting the solubility of non-polar compounds like this compound, which is expected to be highly soluble in non-polar solvents and poorly soluble in polar solvents.[1][2]

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, its isomer, 2,2,4-trimethylpentane (B7799088) (commonly known as isooctane), has very similar physical and chemical properties, making its solubility behavior a close proxy. The following table summarizes the available qualitative and limited quantitative solubility data for 2,2,4-trimethylpentane, which can be used as a strong indicator for the solubility of this compound.

| Solvent | Solvent Polarity | Solubility of 2,2,4-Trimethylpentane (as a proxy for this compound) | Reference |

| Hexane | Non-polar | Highly Soluble | [2] |

| Benzene | Non-polar | Highly Soluble | [2] |

| Toluene | Non-polar | Highly Soluble | [2] |

| Heptane | Non-polar | Miscible | |

| Acetone | Polar Aprotic | Miscible | |

| Ethanol | Polar Protic | Partially Miscible (Forms a miscibility gap with water) | [3][4] |

| Water | Polar Protic | Very Low (insoluble) | [1][2][5] |

Note: "Highly Soluble" and "Miscible" indicate that the two liquids can be mixed in all proportions to form a homogeneous solution. "Partially Miscible" indicates that the liquids have limited solubility in each other, forming two separate phases above a certain concentration.

Factors Affecting Solubility

The solubility of this compound in organic solvents is governed by several key factors, primarily the intermolecular forces between the solute and solvent molecules. The following diagram illustrates the logical relationships between these factors.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a liquid in a solvent.[6][7][8][9][10] The following is a detailed protocol that can be adapted for measuring the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional)

-

Syringes and filters (pore size appropriate to separate phases, e.g., 0.45 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

-

Volumetric flasks and pipettes for standard preparation

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of a distinct separate phase of the solute is necessary to ensure saturation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the system.[9][10] It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, 72 hours) and ensuring the concentration in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for a period to allow for complete phase separation.

-

Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe. Avoid disturbing the interface or any of the excess solute phase.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets of the solute.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the chosen organic solvent of known concentrations.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its instrument response on the calibration curve. This concentration represents the solubility of this compound in the organic solvent at the specified temperature.

-

3. Data Reporting:

-

Report the solubility in appropriate units, such as g/100 mL, mole fraction, or mass fraction.

-

Specify the temperature at which the measurement was conducted.

-

Detail the analytical method used for concentration determination, including the instrument and its parameters.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Synthesis of 2,3,3-Trimethylpentane via Alkylation of Isobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2,3,3-trimethylpentane, a branched-chain alkane, through the acid-catalyzed alkylation of isobutane (B21531). This process is a cornerstone of petroleum refining for producing high-octane gasoline components and serves as a model for controlled carbon-carbon bond formation in organic synthesis. This document provides a comprehensive overview of the reaction, including quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Concepts and Reaction Mechanism

The synthesis of this compound is achieved through the alkylation of isobutane with a butene isomer, typically isobutylene (B52900) or 2-butene (B3427860), in the presence of a strong acid catalyst. The reaction proceeds via a carbocation chain mechanism, which can be summarized in the following key steps:

-

Initiation: The acid catalyst protonates an olefin (e.g., isobutylene) to form a tertiary carbocation (the tert-butyl cation).

-

Propagation: The tert-butyl cation can then react with another olefin molecule to form a larger C8 carbocation. This C8 carbocation can undergo rearrangement, including hydride and methyl shifts, to form various isomers.

-

Hydride Transfer: The C8 carbocation abstracts a hydride ion from an isobutane molecule. This step yields a trimethylpentane isomer and regenerates the tert-butyl cation, which continues the chain reaction.

The formation of this compound specifically involves the formation of the 2,3,3-trimethylpentyl cation intermediate, which is then quenched by hydride transfer from isobutane. The distribution of trimethylpentane isomers, including 2,2,4-, 2,3,4-, and this compound, is highly dependent on the reaction conditions and the catalyst used.[1]

Quantitative Data

The yield and selectivity of this compound are influenced by several factors, including temperature, pressure, the ratio of isobutane to olefin, and the type and concentration of the acid catalyst. The following tables summarize typical quantitative data obtained under various laboratory and industrial conditions.

| Parameter | Value | Catalyst | Olefin | Reference |

| Operating Temperature | 0 - 30 °C | Sulfuric Acid (H₂SO₄) | Butenes | [2] |

| 16 - 38 °C | Hydrofluoric Acid (HF) | Butenes | [2] | |

| Pressure | Sufficient to maintain liquid phase | H₂SO₄ or HF | Butenes | [2] |

| Isobutane to Olefin Ratio (molar) | 7:1 to 12:1 | Sulfuric Acid | Olefins | |

| Acid to Hydrocarbon Ratio (volume) | ~1.1 | Sulfuric Acid | Olefins | |

| Acid Concentration (wt %) | 92 - 96% | Sulfuric Acid | Olefins |

| Product | Selectivity (%) | Conditions | Reference |

| Total C8 Alkylate | Up to 90.65 | H₂SO₄ catalyst, optimized conditions | |

| Total Trimethylpentanes (TMPs) | 53.81 | H₂SO₄ catalyst, 2-butene feed | |

| This compound | Component of TMP fraction | H₂SO₄ catalyst, 2-butene feed |

Experimental Protocols

The following section outlines a generalized experimental protocol for the laboratory-scale synthesis of this compound via the sulfuric acid-catalyzed alkylation of isobutane with isobutylene.

Materials and Equipment:

-

Reactants:

-

Isobutane (high purity, liquid)

-

Isobutylene (high purity, liquid or gas)

-

Concentrated Sulfuric Acid (96-98%)

-

-

Apparatus:

-

High-pressure stainless-steel batch reactor equipped with a magnetic stirrer, cooling jacket, thermocouple, pressure gauge, and inlet/outlet valves.

-

Gas and liquid charging systems.

-

Quenching solution (e.g., cold aqueous sodium bicarbonate).

-

Separatory funnel.

-

Drying agent (e.g., anhydrous magnesium sulfate).

-

Distillation apparatus for fractional distillation.

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

-

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

-

Charging Reactants:

-

The reactor is cooled to the desired reaction temperature (e.g., 5 °C) using the cooling jacket.

-

A pre-determined amount of concentrated sulfuric acid is charged into the reactor.

-

Liquefied isobutane is then carefully transferred to the reactor under pressure. A high molar excess of isobutane to isobutylene is crucial to suppress side reactions.

-

-

Reaction:

-

With vigorous stirring, isobutylene is slowly introduced into the reactor at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained within a narrow range.

-

The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) after the addition of isobutylene is complete.

-

-

Quenching and Work-up:

-

After the reaction, the reactor is carefully depressurized, and the contents are transferred to a flask containing a cold, stirred solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is separated from the aqueous layer using a separatory funnel.

-

The organic layer is washed with water and then dried over anhydrous magnesium sulfate.

-

-

Purification and Analysis:

-

The unreacted isobutane and other light ends are removed by careful distillation.

-

The remaining liquid, the alkylate, is then subjected to fractional distillation to separate the different C8 isomers.

-

The composition of the product mixture and the purity of the this compound fraction are determined by GC-MS analysis.

-

Visualizations

Reaction Mechanism Pathway

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

Caption: Laboratory workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,3,3-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 2,3,3-trimethylpentane, a branched alkane with the chemical formula C₈H₁₈.[1][2] A thorough understanding of the three-dimensional arrangement of atoms and the nature of the chemical bonds within this molecule is crucial for applications in fields such as medicinal chemistry, materials science, and computational modeling. This document summarizes key structural parameters, outlines relevant experimental methodologies for their determination, and presents visualizations to facilitate a comprehensive understanding of the molecule's architecture.

Molecular Structure and Bonding

This compound is a saturated hydrocarbon characterized by a five-carbon pentane (B18724) backbone with three methyl group substituents. Specifically, one methyl group is attached to the second carbon atom, and two methyl groups are bonded to the third carbon atom of the main chain.[1] This substitution pattern results in a compact, globular molecular structure with significant steric hindrance around the C3 atom.

The bonding in this compound consists exclusively of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. These are strong covalent bonds formed by the overlap of sp³ hybrid orbitals on the carbon atoms with either sp³ orbitals of adjacent carbons or 1s orbitals of hydrogen atoms. The tetrahedral geometry around each carbon atom is a defining feature of alkanes, leading to bond angles of approximately 109.5°. However, due to steric repulsion between the bulky methyl groups, deviations from this ideal geometry are expected, particularly around the heavily substituted C2 and C3 atoms.

Quantitative Structural Data

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C1 - C2 | C | C | 1.53 |

| C2 - C3 | C | C | 1.57 |

| C3 - C4 | C | C | 1.57 |

| C4 - C5 | C | C | 1.53 |

| C2 - C6 (methyl) | C | C | 1.54 |

| C3 - C7 (methyl) | C | C | 1.55 |

| C3 - C8 (methyl) | C | C | 1.55 |

| C - H (average) | C | H | 1.10 |

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 - C2 - C3 | C | C | C | 113.5 |

| C2 - C3 - C4 | C | C | C | 111.9 |

| C3 - C4 - C5 | C | C | C | 114.2 |

| C1 - C2 - C6 | C | C | C | 110.1 |

| C3 - C2 - C6 | C | C | C | 111.2 |

| C2 - C3 - C7 | C | C | C | 108.9 |

| C2 - C3 - C8 | C | C | C | 109.1 |

| C4 - C3 - C7 | C | C | C | 108.8 |

| C4 - C3 - C8 | C | C | C | 109.0 |

| C7 - C3 - C8 | C | C | C | 109.1 |

| H - C - H (average) | H | C | H | 109.5 |

| C - C - H (average) | C | C | H | 109.5 |

Note: The presented data is based on computational models and may vary slightly from experimental values.

Experimental Protocols for Structure Determination

While specific experimental data for this compound is not available, the following sections describe the generalized protocols for two primary techniques used to determine the molecular structure of alkanes.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. This method provides information about bond lengths, bond angles, and conformational distributions.

Methodology:

-

Sample Introduction: A gaseous sample of the alkane is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which shows the distribution of interatomic distances within the molecule.

-

Structure Refinement: A theoretical model of the molecular structure is used to calculate a theoretical scattering pattern. The parameters of this model (bond lengths, bond angles, and dihedral angles) are then refined to achieve the best possible fit between the theoretical and experimental scattering patterns.

X-ray Crystallography

X-ray crystallography is a technique used to determine the precise arrangement of atoms in a crystalline solid. For a volatile, non-polar molecule like this compound, obtaining a suitable single crystal can be challenging and requires low-temperature crystallization techniques.

Methodology:

-

Crystallization: A single crystal of the alkane is grown, typically by slow cooling of a liquid sample or a solution in a suitable solvent at low temperatures. This is often the most challenging step for small, non-polar molecules.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head in a stream of cold nitrogen gas to maintain its crystalline state.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

Data Collection: The diffraction pattern is recorded on a detector as the crystal is rotated. The intensities and positions of the diffraction spots are measured.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The structural model is then refined to obtain the final, precise atomic coordinates, from which bond lengths and angles are calculated.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound's carbon skeleton.

Workflow for Molecular Structure Determination

Caption: Generalized workflow for molecular structure determination.

References

Methodological & Application

Application Notes and Protocols for 2,3,3-Trimethylpentane as a Reference Fuel in Engine Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylpentane, an isomer of octane (B31449) with the chemical formula C8H18, serves as a critical reference fuel in the evaluation of spark-ignition engine fuels.[1][2] Its highly branched structure imparts excellent anti-knock characteristics, making it a valuable component for determining the octane number of test fuels.[3] The octane number is a standard measure of a fuel's ability to resist auto-ignition, or "knocking," in an internal combustion engine. This document provides detailed application notes and protocols for the use of this compound as a reference fuel in engine testing, specifically for the determination of Research Octane Number (RON) and Motor Octane Number (MON).

Quantitative Data

The anti-knock properties of this compound are quantified by its Research Octane Number (RON) and Motor Octane Number (MON). These values are determined using a standardized Cooperative Fuel Research (CFR) engine.

| Property | Value | Description |

| Research Octane Number (RON) | 109.6[3] | Indicates fuel performance under low-severity, low-speed engine operating conditions.[4][5] |

| Motor Octane Number (MON) | 99.9[3] | Reflects fuel performance under more severe, high-speed engine operating conditions.[6][7] |

| Chemical Formula | C8H18[1][2] | |

| Molecular Weight | 114.23 g/mol [2] |

Experimental Protocols

The determination of RON and MON for a test fuel is conducted by comparing its knocking behavior to that of primary reference fuels (PRFs). The primary reference fuels are iso-octane (2,2,4-trimethylpentane), with a defined octane number of 100, and n-heptane, with a defined octane number of 0.[4] Blends of these two PRFs create a scale of octane numbers.

Determination of Research Octane Number (RON) - ASTM D2699

This method determines the anti-knock quality of a fuel under relatively mild operating conditions.[5][8]

Apparatus:

-

Knock-detection equipment[5]

-

Fuel handling and blending equipment

Procedure (Bracketing Method): [9][10]

-

Engine Warm-up and Standardization:

-

Warm up the CFR engine according to the manufacturer's instructions.

-

Standardize the engine by running a primary reference fuel blend of a known octane number close to the expected RON of the sample.

-

Adjust the compression ratio to achieve a standard knock intensity, typically a mid-scale reading on the knockmeter.

-

-

Sample Fuel Testing:

-